4-(1-Phenylethyl)-1,2,3,6-tetrahydropyridine
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Overview
Description
4-(1-Phenylethyl)-1,2,3,6-tetrahydropyridine is an organic compound with a complex structure that includes a tetrahydropyridine ring substituted with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenylethyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 1-phenylethylamine with a suitable precursor that forms the tetrahydropyridine ring. One common method involves the cyclization of an appropriate intermediate under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenylethyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(1-Phenylethyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-(1-Phenylethyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyridine derivatives and phenylethyl-substituted molecules. Examples are:
- 4-(1-Phenylethyl)-1,3-benzenediol
- 1-Phenylethylamine
- Phenoxy acetamide derivatives .
Uniqueness
4-(1-Phenylethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydropyridine ring and phenylethyl group combination make it a valuable compound for various applications, distinguishing it from other similar molecules .
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
4-(1-phenylethyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C13H17N/c1-11(12-5-3-2-4-6-12)13-7-9-14-10-8-13/h2-7,11,14H,8-10H2,1H3 |
InChI Key |
SOEGAARAPAIEIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCNCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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